molecular formula C11H13F2N5O3S B12901381 5'-Deoxy-5'-difluoromethylthioadenosine

5'-Deoxy-5'-difluoromethylthioadenosine

Cat. No.: B12901381
M. Wt: 333.32 g/mol
InChI Key: OEDUNIMOWCCRBV-KQYNXXCUSA-N
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Description

Historical Context and Evolution of Nucleoside Analogue Research

The journey of nucleoside analogue research began in the mid-20th century, spurred by the discovery that these compounds could act as antimetabolites, interfering with the synthesis of nucleic acids. nih.govglenresearch.com This realization opened a new frontier in medicinal chemistry, with initial efforts focusing on creating analogues that could halt the rapid proliferation of cancer cells and viruses. glenresearch.com Early modifications were often simple, involving alterations to the sugar moiety, such as in arabinose-derived nucleosides, or changes to the nucleobase itself. nih.gov

Over the decades, as the understanding of cellular metabolism and enzyme mechanisms deepened, the design of nucleoside analogues became more sophisticated. Researchers moved beyond creating general cytotoxic agents to developing highly specific inhibitors for particular enzymes. glenresearch.com This evolution was driven by advances in synthetic chemistry, which allowed for precise structural modifications, and by a growing appreciation for the structure-activity relationships that govern a molecule's biological function. nih.govnih.gov The development of compounds like Zidovudine (AZT) for HIV in the 1980s marked a significant milestone, showcasing the therapeutic potential of analogues that target viral enzymes like reverse transcriptase. glenresearch.com This era saw a surge in the exploration of various modifications, including the introduction of halogens and sulfur-containing groups, to enhance stability, target specificity, and metabolic resistance. nih.govnih.gov

The Unique Role of Sulfur and Fluorine Modifications in Adenosine (B11128) Derivatives

The incorporation of sulfur and fluorine atoms into adenosine analogues is a strategic design choice that imparts distinct and advantageous properties. These modifications are not arbitrary but are based on fundamental principles of medicinal chemistry aimed at modulating the molecule's size, electronics, and metabolic stability.

Fluorine modification has become a cornerstone of modern drug design. nih.gov Fluorine is the most electronegative element, and its small size allows it to act as a bioisostere of a hydrogen atom or a hydroxyl group. nih.gov This substitution can have profound effects:

Electronic Properties: The strong electron-withdrawing nature of fluorine can alter the acidity of nearby protons and the polarity of the molecule, influencing how it interacts with enzyme active sites. nih.gov The introduction of a difluoromethyl (CHF2) group, as seen in DFMTA, creates a highly polarized C-F bond that is a weak hydrogen bond acceptor, unlike a hydroxyl group. nih.gov

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. This makes the fluorinated moiety resistant to metabolic oxidation, thereby increasing the molecule's stability and biological half-life. nih.gov

Conformational Control: Fluorine substitution can lock the sugar ring into a specific conformation, which can be crucial for binding to a target enzyme. nih.gov

In 5'-Deoxy-5'-difluoromethylthioadenosine, the combination of the thioether and the difluoromethyl group creates a stable analogue of MTA that is designed to be recognized by MTAP but is resistant to the enzymatic cleavage that the natural substrate undergoes. nih.gov

Significance of this compound as a Mechanistic Probe

The primary significance of this compound (DFMTA) lies in its function as a specific and potent mechanistic probe for the enzyme 5'-deoxy-5'-methylthioadenosine phosphorylase (MTAP). nih.gov MTAP is a key enzyme in the methionine and adenine (B156593) salvage pathways, catalyzing the reversible phosphorolysis of MTA into adenine and 5-methylthio-D-ribose-1-phosphate. nih.gov

DFMTA was designed as a stable analogue of MTA. While it is recognized by MTAP, the replacement of the methyl group with a difluoromethyl group renders the molecule resistant to the enzymatic cleavage reaction. Instead of being a substrate, DFMTA acts as a strong competitive inhibitor of the enzyme. nih.gov

Detailed Research Findings: Biochemical studies have demonstrated that DFMTA is a powerful tool for studying the consequences of MTAP inhibition.

Enzyme Inhibition: DFMTA was found to be a strong competitive inhibitor of MTAP with a Ki value of 0.48 µM. nih.gov This indicates a high affinity for the enzyme's active site.

Cellular Effects: In cell culture experiments, DFMTA treatment led to a significant accumulation of endogenous MTA in cells that possess a functional MTAP enzyme (MTAP-positive cells). nih.gov Conversely, no such accumulation was observed in MTAP-deficient cells, confirming that DFMTA's action is specifically through the inhibition of MTAP within the cellular environment. nih.gov

Growth Inhibition: The cytostatic (growth-inhibiting) effect of DFMTA was found to be more pronounced in cells with high MTAP activity. nih.gov This effect could be partially reversed by adding adenine to the culture medium, suggesting that the growth inhibition was caused by the blockade of the adenine salvage pathway, for which these cells rely on MTAP. nih.gov

These findings establish DFMTA as a precise chemical tool to simulate the metabolic state of MTAP deficiency, allowing researchers to explore the downstream consequences of blocking this crucial metabolic pathway without genetic manipulation.

Interactive Data Table: Inhibitory Activity of DFMTA and Related Analogues against MTA Phosphorylase

CompoundKi (µM)Substrate Activity (% of MTA)Reference
This compound (DFMTA) 0.48 Not a substrate nih.gov
5'-Deoxy-5'-[(monofluoromethyl)thio]adenosine3.3~53% nih.gov
5'-Deoxy-5'-fluoro-5'-(methylthio)adenosine (B38712)141Not a substrate nih.gov

This table illustrates the structure-activity relationship, where the difluoromethylthio modification provides the most potent inhibition without being a substrate, highlighting its utility as a specific mechanistic probe.

Current Research Landscape and Unanswered Questions Pertaining to this compound

The development of this compound (DFMTA) as a specific MTAP inhibitor has paved the way for investigating the broader roles of MTAP in cell biology and disease. The MTAP gene is frequently co-deleted with the tumor suppressor gene CDKN2A in a significant percentage of human cancers, making MTAP-deficient tumors a subject of intense research for targeted therapies.

Current Research Landscape: The current research landscape focuses on exploiting the metabolic vulnerability created by the absence or inhibition of MTAP. While much of this research uses genetic models of MTAP deficiency or other inhibitors, the principles established by probes like DFMTA are foundational. The primary strategy involves "synthetic lethality," where MTAP-deficient cells are uniquely sensitive to the inhibition of other enzymes, particularly those in related metabolic pathways. For example, inhibitors of the enzyme PRMT5 have shown promise in selectively targeting MTAP-deficient cancers. DFMTA serves as a valuable tool in preclinical studies to validate these synthetic lethal interactions and to understand the metabolic rewiring that occurs when MTAP is blocked. nih.gov

Unanswered Questions: Despite its utility, several questions regarding DFMTA and the pathway it inhibits remain:

Off-Target Effects: While DFMTA is a potent MTAP inhibitor, a comprehensive understanding of its potential off-target effects at higher concentrations is not fully established. Do the unique electronic properties of the difluoromethylthio group lead to interactions with other cellular components?

Long-Term Metabolic Consequences: What are the long-term consequences of sustained MTAP inhibition by DFMTA on cellular metabolism beyond the immediate accumulation of MTA? How do cells adapt to the chronic blockade of this salvage pathway?

Broader Physiological Roles: The inhibition of cell growth by DFMTA in MTAP-positive cells highlights the importance of the adenine salvage pathway. nih.gov However, the full spectrum of physiological processes regulated by MTA levels and MTAP activity in different tissues is still being elucidated. Can DFMTA be used to probe these roles in non-cancer contexts, such as immune cell function or neuroscience?

Translational Potential: While DFMTA itself is a research tool, could the mechanistic insights gained from its use inform the design of a new generation of therapeutic MTAP inhibitors with improved pharmacological properties for clinical applications?

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13F2N5O3S

Molecular Weight

333.32 g/mol

IUPAC Name

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(difluoromethylsulfanylmethyl)oxolane-3,4-diol

InChI

InChI=1S/C11H13F2N5O3S/c12-11(13)22-1-4-6(19)7(20)10(21-4)18-3-17-5-8(14)15-2-16-9(5)18/h2-4,6-7,10-11,19-20H,1H2,(H2,14,15,16)/t4-,6-,7-,10-/m1/s1

InChI Key

OEDUNIMOWCCRBV-KQYNXXCUSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSC(F)F)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSC(F)F)O)O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 5 Deoxy 5 Difluoromethylthioadenosine

Synthetic Routes for 5'-Deoxy-5'-difluoromethylthioadenosine and its Precursors

The synthesis of this compound hinges on the effective formation of a carbon-sulfur bond at the 5'-position of the ribose sugar and the subsequent introduction of the difluoromethyl group. The precursor, 5'-thioadenosine (B1216764), is a key intermediate in this process.

Strategies for Incorporating the Difluoromethylthio Moiety at the 5'-Position

The introduction of the difluoromethylthio (-SCF2H) group at the 5'-position of adenosine (B11128) is a critical step that defines the target molecule. A plausible and efficient method involves the direct difluoromethylthiolation of a suitable precursor, such as 5'-thioadenosine. This transformation can be achieved using specialized reagents developed for difluoromethylthiolation reactions.

One potential strategy is the use of electrophilic difluoromethylthiolating reagents. For instance, reagents like N-difluoromethanesulfonyl- and N-difluoromethanesulfinylphthalimide have been developed for the direct difluoromethylthiolation of various nucleophiles, including thiols. The reaction would involve the deprotonation of the 5'-thiol of 5'-thioadenosine to form a thiolate, which then attacks the electrophilic sulfur atom of the difluoromethylthiolating agent.

Another approach involves the use of radical-based methods. Difluoromethylthiolation of organic compounds has been achieved using radical initiators in the presence of a difluoromethylthio source. This could involve the generation of a difluoromethylthio radical that adds to a suitably activated 5'-position of an adenosine derivative.

A general synthetic scheme starting from adenosine is outlined below:

StepReactionKey Reagents and ConditionsPrecursorProduct
1Protection of hydroxyl groupsAcetic anhydride, pyridineAdenosine2',3'-Di-O-acetyladenosine
2Activation of the 5'-hydroxyl groupTosyl chloride, pyridine2',3'-Di-O-acetyladenosine2',3'-Di-O-acetyl-5'-O-tosyladenosine
3Introduction of the thiol groupSodium hydrosulfide (B80085) (NaSH)2',3'-Di-O-acetyl-5'-O-tosyladenosine2',3'-Di-O-acetyl-5'-thioadenosine
4DeprotectionAmmonia in methanol2',3'-Di-O-acetyl-5'-thioadenosine5'-Thioadenosine
5DifluoromethylthiolationElectrophilic difluoromethylthiolating agent (e.g., N-difluoromethylthiophthalimide)5'-ThioadenosineThis compound

Stereochemical Considerations in this compound Synthesis

The stereochemistry of the ribose sugar is a critical aspect of the synthesis of this compound. The desired product retains the natural D-ribose configuration present in adenosine. The synthetic route must be designed to preserve the stereocenters at the C1', C2', C3', and C4' positions of the sugar ring.

Starting the synthesis from the readily available and stereochemically defined D-adenosine is the most common and effective strategy. The reactions involved in the protection of the 2' and 3'-hydroxyl groups and the subsequent activation and displacement at the 5'-position are generally designed to not affect the stereochemistry of the ribose core. The use of protecting groups like acetonides or acetyl groups for the 2' and 3'-hydroxyls ensures that these stereocenters remain untouched during the modification of the 5'-position.

The key bond formation at the 5'-position, which is an achiral center, does not introduce new stereocenters directly on the carbon backbone. Therefore, if the starting material is stereochemically pure D-adenosine, the final product, this compound, will also be obtained as a single enantiomer with the desired D-ribose configuration.

Chemical Modifications and Analogues of this compound

The chemical modification of this compound to generate a library of analogues is essential for probing its biological functions and for developing tools for further investigation.

Design and Synthesis of Functionalized Derivatives for Probe Development

The development of functionalized derivatives of this compound is crucial for creating chemical probes to study its interactions with biological targets. These probes can be designed to incorporate reporter groups such as fluorophores, biotin, or photo-crosslinkers.

A common strategy for derivatization is to introduce a reactive handle onto the adenosine scaffold. This can be achieved by modifying the N6-position of the adenine (B156593) base. For example, the N6-amino group can be alkylated or acylated with a linker that terminates in a reactive functional group (e.g., an alkyne or an azide (B81097) for click chemistry).

Another position for modification is the C2-position of the purine (B94841) ring. Introduction of a halogen at this position can serve as a handle for further cross-coupling reactions to attach various functionalities.

The synthesis of these probes would typically involve preparing the core this compound scaffold and then performing the desired modifications on the purine base. Careful selection of protecting groups for the ribose hydroxyls may be necessary depending on the reaction conditions.

Probe TypeFunctional GroupAttachment PointPotential Application
Fluorescent ProbeFluorescein, RhodamineN6-position via a linkerCellular imaging and localization studies
Affinity ProbeBiotinN6-position via a linkerTarget identification and pull-down assays
Photo-crosslinking ProbeBenzophenone, DiazirineC2 or N6-positionCovalent labeling of binding partners

Exploration of Structure-Activity Relationships through Chemical Analogue Synthesis

The synthesis of a diverse range of chemical analogues of this compound is fundamental to understanding its structure-activity relationship (SAR). By systematically modifying different parts of the molecule, researchers can identify the key structural features required for its biological activity.

Modifications can be made at several positions:

The 5'-Position: The difluoromethylthio group can be replaced with other fluorinated alkylthio groups (e.g., monofluoromethylthio, trifluoromethylthio) or non-fluorinated alkylthio groups to probe the importance of the fluorine atoms and the nature of the sulfur linkage.

The Ribose Moiety: The 2'- and 3'-hydroxyl groups can be modified or replaced. For example, the synthesis of 2'-deoxy or 2',3'-dideoxy analogues can provide insights into the role of the ribose hydroxyls in binding to target proteins.

The Purine Base: Modifications at the N6, C2, and C8 positions of the adenine ring can significantly impact biological activity. For instance, introducing different substituents at the N6-position can modulate receptor selectivity and potency.

The synthesis of these analogues would follow similar strategies as described for the parent compound, with the incorporation of the desired modifications at the appropriate stage of the synthetic sequence. The biological evaluation of these analogues would then provide valuable data for establishing a comprehensive SAR profile.

Optimization of Reaction Conditions and Yields for Academic Scale Synthesis

For the synthesis of this compound and its analogues on an academic scale (milligram to gram quantities), optimization of reaction conditions is crucial to ensure efficiency, reproducibility, and acceptable yields.

Key areas for optimization include:

Choice of Protecting Groups: The selection of protecting groups for the 2'- and 3'-hydroxyl groups of the ribose is critical. While acetyl groups are common, other groups like tert-butyldimethylsilyl (TBDMS) or acetonides might offer advantages in terms of ease of introduction, stability, and deprotection under specific conditions.

Activation of the 5'-Hydroxyl Group: The efficiency of the conversion of the 5'-hydroxyl group to a good leaving group (e.g., tosylate, mesylate, or iodide) can be optimized by adjusting the reaction temperature, time, and stoichiometry of the reagents.

Purification Methods: The purification of the final compound and its intermediates often requires chromatographic techniques. Optimization of the chromatographic conditions (e.g., choice of stationary and mobile phases) is necessary to obtain the desired product in high purity. For academic scale synthesis, flash column chromatography is a common and effective method.

By systematically optimizing these parameters, a robust and efficient synthetic route can be established for the reliable production of this compound for research purposes.

Chromatographic and Spectroscopic Characterization of Synthesized this compound Compounds

The purification and structural elucidation of newly synthesized compounds are critical steps in chemical research. For this compound and its derivatives, a combination of chromatographic and spectroscopic techniques is employed to ensure purity and confirm their chemical identity.

A plausible synthetic route to this compound involves the initial preparation of a 5'-thioadenosine precursor. This can be achieved through established methods, often starting from adenosine. One common approach involves the conversion of the 5'-hydroxyl group of a protected adenosine derivative to a leaving group, such as a tosylate or iodide, followed by displacement with a sulfur nucleophile like sodium hydrosulfide or thiourea. Subsequent deprotection yields 5'-thioadenosine.

The key step in the synthesis is the introduction of the difluoromethyl group onto the 5'-thiol. A modern and efficient method for this transformation is the radical difluoromethylation of thiols. lookchem.comacs.orgacs.org This can be accomplished using reagents like (difluoromethyl)triphenylphosphonium bromide under mild, transition-metal-free conditions. lookchem.comacs.orgacs.org The reaction likely proceeds via a radical-nucleophilic substitution (SRN1) type mechanism, where a difluoromethyl radical is generated and reacts with the thiolate anion of the 5'-thioadenosine precursor. acs.orgacs.org This method is advantageous due to its tolerance of various functional groups present in the adenosine core, such as hydroxyl and amino groups. acs.orgacs.org

Chemical derivatization of this compound can be undertaken to explore structure-activity relationships. Modifications can be introduced at several positions on the adenosine scaffold. For instance, the N6-position of the adenine base can be alkylated or acylated. nih.gov Furthermore, the 2'- and 3'-hydroxyl groups of the ribose moiety can be functionalized, for example, through esterification or etherification, provided appropriate protecting group strategies are employed during the initial synthesis. The difluoromethylthio group itself offers possibilities for further chemical manipulation, although its reactivity is generally lower than that of a simple thiol.

The purification and analysis of this compound and its derivatives heavily rely on chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the methods of choice for assessing the purity of these polar compounds and for their preparative separation. helixchrom.comfrontiersin.orgmdpi.com

A variety of stationary phases can be employed, with reversed-phase columns (e.g., C18) being common. frontiersin.org However, for highly polar nucleoside analogues, Hydrophilic Interaction Liquid Chromatography (HILIC) can offer superior retention and separation. frontiersin.orgmdpi.com The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) and an organic solvent such as acetonitrile (B52724) or methanol. helixchrom.com Gradient elution is often used to achieve optimal separation of the target compound from starting materials and byproducts. helixchrom.commdpi.com The use of mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also provide excellent selectivity for complex mixtures of nucleoside derivatives. helixchrom.com

Spectroscopic methods are indispensable for the structural confirmation of this compound and its derivatives.

Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compounds and to gain structural information through fragmentation analysis. frontiersin.orgresearchgate.net Electrospray ionization (ESI) is a soft ionization technique well-suited for these polar, non-volatile molecules, typically producing protonated molecular ions [M+H]+. frontiersin.org High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the elemental composition. Tandem mass spectrometry (MS/MS) experiments can be performed to confirm the connectivity of the molecule by analyzing the fragmentation patterns. researchgate.net For instance, a characteristic fragment would correspond to the loss of the ribose moiety, leaving the difluoromethylthio-adenine fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of each atom in the molecule.

1H NMR spectra will show characteristic signals for the protons of the adenine base, the ribose sugar, and the difluoromethyl group. The anomeric proton (H-1') of the ribose typically appears as a doublet in the downfield region. The protons of the difluoromethyl group (-CHF2) are expected to appear as a triplet due to coupling with the two fluorine atoms.

13C NMR will show distinct signals for each carbon atom. The carbon of the difluoromethyl group will appear as a triplet in the proton-decoupled spectrum due to one-bond coupling with the two fluorine atoms.

19F NMR is a crucial technique for confirming the presence of the difluoromethyl group. It will show a doublet corresponding to the two equivalent fluorine atoms, coupled to the proton of the -CHF2 group.

The following table summarizes the expected spectroscopic data for the parent compound, this compound.

Technique Expected Data
HRMS (ESI+) Calculated m/z for C11H14F2N5O3S [M+H]+
1H NMR Signals for adenine (H-2, H-8), ribose (H-1', H-2', H-3', H-4', H-5', H-5''), and a triplet for the CHF2 proton.
13C NMR Signals for adenine, ribose carbons, and a triplet for the CHF2 carbon.
19F NMR A doublet corresponding to the two fluorine atoms of the CHF2 group.

Enzymatic Interactions and Molecular Mechanisms of 5 Deoxy 5 Difluoromethylthioadenosine

Investigations into Methylthioadenosine Phosphorylase (MTAP) Inhibition by 5'-Deoxy-5'-difluoromethylthioadenosine

This compound (DFMTA) has been identified as a potent inhibitor of 5'-deoxy-5'-methylthioadenosine phosphorylase (MTAP), an enzyme crucial in the polyamine and purine (B94841) metabolic pathways. nih.gov MTAP catalyzes the reversible phosphorolysis of 5'-deoxy-5'-methylthioadenosine (MTA) into adenine (B156593) and 5-methylthio-D-ribose-1-phosphate. nih.govcapes.gov.br This reaction is a primary source of free adenine in human cells and links purine salvage to polyamine biosynthesis. nih.govcapes.gov.br The enzyme's role in cellular proliferation and its frequent co-deletion with the CDKN2A tumor suppressor gene in various cancers make it a significant target for investigation. proteopedia.orgnih.gov

Research has characterized DFMTA as a powerful and specific inhibitor of MTAP. Studies have shown that DFMTA is not a substrate for the enzyme but acts as a strong competitive inhibitor. nih.gov The inhibitory constant (Ki) for DFMTA against MTAP has been determined to be 0.48 µM, highlighting its high affinity for the enzyme's active site. nih.gov This competitive inhibition mechanism means DFMTA directly competes with the endogenous substrate, MTA, for binding to the enzyme. nih.gov In intact cells containing MTAP, treatment with DFMTA leads to a significant accumulation of MTA, confirming its inhibitory action within a cellular context. nih.gov The cytostatic effects observed in cultured cells treated with DFMTA are roughly proportional to the MTAP activity of those cells, further underscoring that its mechanism of action is through the inhibition of this specific enzyme. nih.gov

The inhibitory profile of DFMTA can be contrasted with its parent compound, MTA. While DFMTA is a dedicated inhibitor, MTA is the natural substrate for the enzyme. proteopedia.orgnih.gov However, at high concentrations, MTA itself can exhibit inhibitory effects on cell growth, particularly in cells that lack MTAP (MTAP-deficient). nih.gov In contrast, the inhibitory effect of DFMTA is more pronounced in cells that possess functional MTAP, as its mechanism relies on blocking this enzyme's activity. nih.gov The growth inhibition of MTAP-containing cells by DFMTA can be partially reversed by adding adenine to the culture medium, which compensates for the lack of adenine recycling caused by MTAP blockade. nih.gov This observation further solidifies that DFMTA's primary cellular effect is the specific inhibition of MTAP. nih.gov

Other classes of inhibitors targeting homologous bacterial enzymes, such as 5'-deoxy-DADMe-Immucillins, have been developed as transition-state analogues and show extremely high potency, with dissociation constants in the picomolar range. nih.gov These compounds provide a benchmark for high-affinity binding to this family of nucleosidases. nih.gov

Modulation of S-Adenosylmethionine (SAM) Cycle Enzymes by this compound

The inhibition of MTAP by DFMTA has downstream consequences on the S-adenosylmethionine (SAM) cycle. By blocking the degradation of MTA, DFMTA causes this metabolite to accumulate. nih.gov MTA itself is known to interact with and modulate various enzymes within the SAM cycle, meaning the effects of DFMTA on this pathway are largely indirect and mediated by the buildup of MTA. nih.govnih.gov

S-adenosylhomocysteine hydrolase (SAHH or AdoHcyase) is a critical enzyme that catalyzes the reversible hydrolysis of S-adenosylhomocysteine (AdoHcy) to adenosine (B11128) and homocysteine. nih.govnih.gov This function is vital for regulating cellular methylation reactions, as AdoHcy is a potent product inhibitor of most SAM-dependent methyltransferases. nih.gov Research into the effects of MTA, the compound that accumulates following DFMTA treatment, on SAHH activity has yielded specific findings. Pulse-chase labeling experiments have indicated that MTA does not inhibit the degradation of S-adenosylhomocysteine. nih.gov This suggests that under these experimental conditions, the accumulated MTA does not significantly impair the catalytic function of SAHH. nih.gov

Further research reveals that MTA interferes with protein methylation and cell signaling. nih.govnih.gov Specifically, MTA has been shown to suppress the Akt signaling pathway, which is critical for T-cell activation, without affecting other pathways like p38. nih.govnih.gov This interference with protein methylation appears to be a key mechanism behind the immunosuppressive effects of MTA. nih.govnih.gov Therefore, by causing MTA to accumulate, DFMTA can indirectly modulate cellular functions that are dependent on specific protein methylation events and signaling cascades. nih.govnih.gov

Interplay of this compound with Polyamine Biosynthesis Enzymes

The polyamine biosynthesis pathway is a critical process for cell growth and proliferation, involving a series of enzymatic steps. Key enzymes in this pathway, spermidine (B129725) synthase and spermine (B22157) synthase, are responsible for the production of the polyamines spermidine and spermine, respectively. researchgate.netresearchgate.net These enzymes utilize decarboxylated S-adenosylmethionine (dcSAM) as a donor of the aminopropyl group, which is transferred to putrescine to form spermidine, and subsequently to spermidine to form spermine. nih.gov This process also yields 5'-methylthioadenosine (MTA) as a byproduct. nih.gov

Given its structural similarity to MTA and other 5'-substituted adenosine analogs, it is hypothesized that this compound may interact with enzymes of the polyamine biosynthesis pathway. Analogs such as 5'-deoxy-5'-S-isobutylthioadenosine (SIBA) have been shown to interfere with polyamine biosynthesis, likely by inhibiting aminopropyltransferase activity. nih.govnih.gov Specifically, SIBA has been observed to decrease cellular spermine levels while causing an accumulation of putrescine. nih.govnih.gov

The inhibitory potential of such analogs often relates to their ability to mimic the substrate or product of the enzymatic reaction. For instance, 5'-methylthioadenosine itself can inhibit spermidine synthase and, more potently, spermine synthase. nih.gov The nature of the 5'-substituent plays a crucial role in the selectivity and potency of inhibition. For example, while some analogs inhibit both spermidine and spermine synthase, others can be more selective for one over the other. nih.gov

The difluoromethylthio- group in this compound introduces unique electronic properties compared to the more studied methylthio- or isobutylthio- groups. This substitution could potentially alter its binding affinity and inhibitory profile against spermidine and spermine synthase. However, without direct experimental evidence, its precise effects remain speculative.

Table 1: Effects of Related 5'-Substituted Adenosine Analogs on Polyamine Biosynthesis Enzymes

CompoundTarget Enzyme(s)Observed EffectReference
5'-MethylthioadenosineSpermidine synthase, Spermine synthaseInhibition, with stronger inhibition of spermine synthase nih.gov
5'-MethylthiotubercidinSpermidine synthaseInhibition nih.gov
5'-Deoxy-5'-S-isobutylthioadenosine (SIBA)Aminopropyltransferases (presumed)Inhibition of putrescine conversion to spermidine and spermine nih.govnih.gov
5'-[(3-Aminopropyl)amino]-5'-deoxyadenosineSpermidine synthase, Spermine synthaseInhibition of both enzymes nih.gov

This table is illustrative and based on related compounds due to the lack of specific data for this compound.

Enzyme Selectivity and Specificity Profiling of this compound Across Various Enzyme Families

The selectivity and specificity of a compound are critical determinants of its potential as a research tool or therapeutic agent. For 5'-substituted adenosine analogs, a key enzyme outside of the direct polyamine synthesis pathway is 5'-deoxy-5'-methylthioadenosine phosphorylase (MTAPase). nih.gov This enzyme is involved in the salvage of adenine and methionine from MTA. nih.gov The activity of MTAPase can influence the cytotoxic effects of certain adenosine analogs, as it can cleave them into their respective base analogs, which can then be further metabolized into active or toxic nucleotides. nih.gov

The susceptibility of this compound to cleavage by MTAPase is a critical, yet uncharacterised, aspect of its biochemical profile. The difluoromethylthio- group may render the compound a poor substrate or even an inhibitor of MTAPase, which would significantly alter its metabolic fate and cellular effects compared to MTA.

Beyond enzymes of the polyamine and purine salvage pathways, the broader selectivity profile of this compound is unknown. Comprehensive screening against various enzyme families, such as kinases, proteases, and other transferases, would be necessary to understand its full spectrum of biological activity. Such studies are essential to identify any off-target effects and to fully appreciate the compound's mechanism of action. The unique electronic nature of the difluoromethyl group could confer unexpected interactions with a range of enzymes.

Table 2: Potential Enzyme Interactions for this compound Based on Analog Studies

Enzyme FamilyPotential for InteractionRationale based on Analog Studies
AminopropyltransferasesHighStructural similarity to substrates and products of spermidine and spermine synthase. nih.govnih.gov
PhosphorylasesModerate to HighPotential interaction with MTAPase, either as a substrate or inhibitor. nih.govnih.gov
KinasesUnknownBroad screening would be required to determine any inhibitory activity.
MethyltransferasesLowThe 5'-thioether linkage is different from the S-adenosylmethionine structure used by most methyltransferases.

This table represents a hypothetical selectivity profile and highlights the need for empirical data.

Biochemical Pathway Perturbations Induced by 5 Deoxy 5 Difluoromethylthioadenosine

Disruption of the Methylthioadenosine (MTA) Salvage Pathway

The primary molecular target of DFMTA is the enzyme methylthioadenosine phosphorylase (MTAP), a critical component of the methionine salvage pathway. DFMTA is a strong competitive inhibitor of MTAP, with a Ki value of 0.48 microM. nih.gov Unlike the natural substrate MTA, DFMTA is not cleaved by MTAP. nih.gov This inhibition sets off a cascade of metabolic disturbances, beginning with the accumulation of MTA and the disruption of adenine (B156593) recycling.

Accumulation of Methylthioadenosine in Cellular Systems

In cells possessing functional MTAP, the administration of DFMTA leads to a significant intracellular accumulation of MTA. nih.gov Studies using radiolabeled methionine have demonstrated that in the presence of DFMTA, there is a marked increase in labeled MTA within cells that normally express MTAP. nih.gov This effect is not observed in cells deficient in MTAP, confirming that the accumulation is a direct consequence of MTAP inhibition by DFMTA. nih.gov This buildup of the natural substrate MTA is a central event that drives many of the downstream metabolic perturbations caused by DFMTA.

Impact on Adenine Salvage and Nucleotide Metabolism

The enzymatic action of MTAP on MTA yields adenine and 5-methylthioribose-1-phosphate. The adenine produced is a crucial substrate for the purine (B94841) salvage pathway, which recycles purine bases to synthesize nucleotides. By inhibiting MTAP, DFMTA effectively curtails this intracellular source of adenine. nih.gov The significance of this inhibition is highlighted by the observation that the cytostatic effects of DFMTA on cultured cells can be partially reversed by the addition of exogenous adenine to the culture medium. nih.gov This finding underscores the reliance of certain cells on the MTA salvage pathway for maintaining their adenine and, consequently, their nucleotide pools. The disruption of this pathway can lead to an imbalance in nucleotide metabolism, affecting processes that require a steady supply of purines, such as DNA and RNA synthesis.

Influence on Global S-Adenosylmethionine Metabolism and Cellular Methylation Potential

The accumulation of MTA resulting from DFMTA-mediated MTAP inhibition has profound effects on the metabolism of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions. MTA itself is a known inhibitor of most SAM-dependent methyltransferases. Therefore, the elevated intracellular concentrations of MTA following DFMTA treatment can lead to widespread hypomethylation of various substrates, including DNA, RNA, and proteins.

Alterations in Polyamine Pools and Their Regulatory Mechanisms

The synthesis of polyamines, such as spermidine (B129725) and spermine (B22157), is intrinsically linked to MTA production. Decarboxylated S-adenosylmethionine serves as the aminopropyl group donor in reactions catalyzed by spermidine synthase and spermine synthase, with MTA being generated as a stoichiometric by-product. The accumulation of MTA, as induced by DFMTA, can create a feedback inhibition loop affecting polyamine biosynthesis.

Although direct studies on DFMTA's effect on polyamine pools are limited, research on similar MTA analogues, such as 5'-deoxy-5'-S-isobutylthioadenosine (SIBA), has demonstrated a reduction in cellular spermine levels and an accumulation of putrescine. nih.gov This suggests that elevated MTA levels can interfere with the activity of aminopropyltransferases. nih.gov By inhibiting MTAP, DFMTA indirectly causes MTA to accumulate, which can then modulate the activity of key enzymes in the polyamine synthesis pathway, leading to altered ratios of putrescine, spermidine, and spermine. These alterations in polyamine pools can have significant consequences for cell growth, differentiation, and proliferation.

Broader Metabolic Pathway Network Analysis in Response to 5'-Deoxy-5'-difluoromethylthioadenosine Exposure

The targeted inhibition of MTAP by DFMTA initiates a series of metabolic perturbations that extend beyond the immediate pathways of MTA salvage, SAM metabolism, and polyamine synthesis. A broader analysis of the metabolic network reveals a more interconnected and complex response to DFMTA exposure. While comprehensive metabolomic studies specifically profiling the effects of DFMTA are not extensively available, the known downstream consequences of its action allow for a reasoned projection of its wider metabolic impact.

The disruption of the adenine supply from the MTA salvage pathway necessitates a greater reliance on the de novo purine synthesis pathway, which is an energy-intensive process. This shift can place a significant burden on cellular resources, impacting pathways that supply precursors for purine synthesis, such as the pentose (B10789219) phosphate (B84403) pathway (for ribose-5-phosphate) and amino acid metabolism (for glycine, glutamine, and aspartate).

Furthermore, the perturbation of methionine cycle intermediates, including SAM and MTA, can have far-reaching effects. The methionine salvage pathway is not only crucial for regenerating methionine but is also linked to other areas of metabolism. For instance, the carbon skeleton of methionine is derived from 5-methylthioribose-1-phosphate, and its efficient recycling is important for maintaining sulfur balance within the cell.

The table below summarizes the key metabolic pathways perturbed by DFMTA and the anticipated consequences based on its mechanism of action.

Metabolic Pathway Key Enzyme/Process Affected Direct/Indirect Effect of DFMTA Anticipated Broader Metabolic Consequences
MTA Salvage Pathway Methylthioadenosine Phosphorylase (MTAP)Direct inhibitionAccumulation of MTA, decreased adenine and 5-methylthioribose-1-phosphate production.
Purine Metabolism Adenine salvageIndirectly inhibitedIncreased reliance on de novo purine synthesis, potential depletion of precursors (e.g., PRPP, amino acids).
S-Adenosylmethionine (SAM) Metabolism SAM-dependent methyltransferasesIndirect inhibition by MTAGlobal hypomethylation of DNA, RNA, and proteins; altered SAM/SAH ratio.
Methionine Metabolism Methionine salvageIndirectly inhibitedImpaired regeneration of methionine from MTA, potential impact on sulfur metabolism.
Polyamine Metabolism Spermidine/Spermine SynthaseIndirect feedback inhibition by MTAAltered ratios of putrescine, spermidine, and spermine; impact on cell proliferation and signaling.
Energy Metabolism ATP consumptionIndirectly affectedIncreased ATP demand for de novo purine synthesis.

A comprehensive metabolic network analysis would likely reveal a complex rewiring of cellular metabolism in response to DFMTA, as cells attempt to compensate for the blockade of a key salvage pathway and the resulting accumulation of an inhibitory metabolite. This could involve changes in central carbon metabolism to fuel de novo synthesis and alterations in other nutrient uptake and utilization pathways to maintain homeostasis.

Cellular and Subcellular Research Investigations of 5 Deoxy 5 Difluoromethylthioadenosine

In Vitro Studies on Cellular Proliferation and Viability in Defined Cell Lines

The in vitro effects of 5'-Deoxy-5'-difluoromethylthioadenosine and its analogs on the proliferation and viability of cancer cells have been a primary area of investigation. These studies aim to determine the compound's potency and its selectivity towards cancer cells with specific genetic profiles.

Dose-Dependent Research on Cellular Growth Modulation

Research has been conducted on fluorinated analogs of 5'-deoxy-5'-(methylthio)adenosine (MTA), including 5'-Deoxy-5'-[(monofluoromethyl)thio]adenosine, to assess their impact on cellular growth. In studies utilizing murine leukemia cell lines, the dose-dependent inhibitory effects of these compounds were quantified. For instance, 5'-deoxy-5'-fluoro-5'-(methylthio)adenosine (B38712) demonstrated significant growth inhibition at micromolar concentrations. The 50% growth inhibitory concentration (IC50) after a 48-hour exposure was determined to be 2 µM in L1210 cells and 0.7 µM in L5178Y cells. nih.gov In contrast, 5'-Deoxy-5'-[(monofluoromethyl)thio]adenosine showed lower potency, with IC50 values of 300 µM and 200 µM in L1210 and L5178Y cells, respectively. nih.gov

CompoundCell LineIC50 (µM) at 48hMTAP Status
5'-deoxy-5'-fluoro-5'-(methylthio)adenosineL12102Deficient
5'-deoxy-5'-fluoro-5'-(methylthio)adenosineL5178Y0.7Proficient
5'-Deoxy-5'-[(monofluoromethyl)thio]adenosineL1210300Deficient
5'-Deoxy-5'-[(monofluoromethyl)thio]adenosineL5178Y200Proficient

Comparative Analysis of Effects in MTAP-Proficient and MTAP-Deficient Cell Models

A key focus of research into this compound and its analogs is their differential activity in cells with varying status of the enzyme methylthioadenosine phosphorylase (MTAP). MTAP is frequently deleted in a variety of cancers. frontiersin.orgnih.gov This deletion leads to the accumulation of MTA and creates a specific metabolic vulnerability that can be exploited therapeutically.

Studies have utilized cell lines with different MTAP expression levels to investigate this. For example, the L1210 murine leukemia cell line is MTAP-deficient, while the L5178Y murine leukemia cell line is MTAP-proficient. nih.gov The evaluation of 5'-deoxy-5'-fluoro-5'-(methylthio)adenosine in these cell lines revealed it to be more potent in the MTAP-proficient L5178Y cells (IC50 of 0.7 µM) compared to the MTAP-deficient L1210 cells (IC50 of 2 µM). nih.gov Similarly, 5'-Deoxy-5'-[(monofluoromethyl)thio]adenosine was also more effective in the MTAP-proficient cell line. nih.gov This suggests that the presence of MTAP influences the cytotoxic activity of these fluorinated MTA analogs.

Mechanistic Analysis of this compound-Induced Cellular Phenotypes

Understanding the molecular mechanisms by which this compound exerts its effects on cancer cells is crucial for its development as a therapeutic agent. Research in this area has explored its impact on fundamental cellular processes such as cell cycle progression and the induction of cell death.

Investigations into Cell Cycle Progression Perturbations

Characterization of Cytostatic Versus Pro-apoptotic Responses

The distinction between a cytostatic (cell growth-inhibiting) and a pro-apoptotic (cell death-inducing) response is a critical aspect of anticancer drug characterization. For this compound, detailed studies characterizing these responses are limited. However, research on related compounds provides a framework for potential mechanisms. For example, the duplex drug 5-FdU-ECyd, which couples 2'-deoxy-5-fluorouridine with an RNA synthesis inhibitor, induces apoptosis in cervical cancer cells, as evidenced by nuclear chromatin condensation, PARP cleavage, and a decrease in mitochondrial membrane potential. nih.gov Whether this compound induces similar apoptotic markers or primarily acts through a cytostatic mechanism remains to be fully elucidated.

Impact on Cellular Invasion and Migration in Preclinical Cell-Based Assays

The ability of cancer cells to invade surrounding tissues and migrate to distant sites is a hallmark of metastasis. Preclinical assays that model these processes are essential for evaluating the anti-metastatic potential of new compounds. While specific data on the effect of this compound on cellular invasion and migration is not prominently available, studies on related molecules and pathways provide context. For example, the efficacy of 5-FU on cell migration and invasion has been shown to be enhanced under certain conditions in breast cancer cells, as demonstrated in Transwell migration and invasion assays. researchgate.net Further research using established in vitro methods like the Boyden chamber assay or wound healing (scratch) assays is needed to determine the specific impact of this compound on these critical aspects of cancer progression.

Molecular Profiling of Cellular Responses to this compound

Studies on Post-Translational Modifications of Key Regulatory Proteins

Further research is required to elucidate the cellular and subcellular effects of this compound. Such studies would first need to involve its synthesis and initial biochemical characterization to identify its cellular targets. Following this, investigations into its impact on global gene and protein expression, as well as its influence on post-translational modification pathways, could be undertaken. Until such research is conducted and published, a detailed and scientifically accurate article on this specific topic cannot be generated.

Preclinical in Vivo Model Research and Mechanistic Insights with 5 Deoxy 5 Difluoromethylthioadenosine

Evaluation of 5'-Deoxy-5'-difluoromethylthioadenosine Effects in Non-Human Xenograft Models

Information regarding the evaluation of this compound in non-human xenograft models is not available in published research. Xenograft models, which involve implanting human tumor cells into immunodeficient animals, are a cornerstone of oncology drug development. mbbiosciences.comnih.gov These models are crucial for assessing a compound's anti-tumor efficacy in a living organism. mbbiosciences.com Typically, such studies would provide data on tumor growth inhibition, changes in tumor volume and weight over time, and potential effects on the survival of the animal model. Without specific studies on this compound, no data tables or detailed findings can be presented for this section.

Biochemical Analysis of Tissue-Specific Responses in Animal Models

There is no available research detailing the biochemical analysis of tissue-specific responses to this compound in animal models. This type of analysis is critical for understanding how a compound is metabolized and what effects it has on various organs and tissues beyond the intended target, such as the liver and kidneys. For other compounds, studies have examined tissue-specific changes in enzyme levels or metabolic pathways to build a comprehensive biological profile. For instance, studies on the related compound 5-fluorouracil (B62378) have detailed its catabolism in the liver and its impact on nucleotide metabolism in both tumor and normal tissues. calis.edu.cnnih.gov However, no such data has been published for this compound.

Establishment of Mechanistic Correlates Between In Vitro and In Vivo Findings

A critical step in preclinical research is to establish a correlation between the effects observed in laboratory cell cultures (in vitro) and those seen in animal models (in vivo). This is often referred to as an In Vitro-In Vivo Correlation (IVIVC). nih.govnih.gov Such correlations help to validate the mechanism of action and predict clinical outcomes. For example, a compound that induces apoptosis in cultured cancer cells would be expected to show evidence of the same process in xenograft tumors. As there is no published in vivo data for this compound, it is not possible to establish or report on any such mechanistic correlates.

Development of Advanced Preclinical Models for this compound Research

The development and use of advanced preclinical models, such as patient-derived xenografts (PDX), orthotopic models, or humanized mice, represent the cutting edge of cancer research. mbbiosciences.com These models can offer a more accurate representation of human disease compared to standard cell line-derived xenografts. While the field has seen significant advancements in these models for various therapeutic agents, there is no information available to indicate that such advanced models have been specifically developed or utilized for research involving this compound.

Advanced Analytical and Methodological Approaches in 5 Deoxy 5 Difluoromethylthioadenosine Research

Chromatographic Techniques for Separation and Quantification of 5'-Deoxy-5'-difluoromethylthioadenosine

Chromatographic methods are fundamental for the isolation and measurement of this compound from complex biological matrices. These techniques exploit the physicochemical properties of the molecule to achieve separation from other cellular components.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation and quantification of nucleosides like DFMTA due to its high resolution, sensitivity, and versatility. While specific methods for DFMTA are not extensively documented, methodologies developed for MTA are directly applicable.

Reversed-phase HPLC (RP-HPLC) is the most common approach. In this technique, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase. The separation of DFMTA is achieved by a gradient elution, where the concentration of an organic modifier (like acetonitrile (B52724) or methanol) in an aqueous buffer (often containing a small amount of an acid like formic acid or a salt for pH control) is gradually increased. nih.gov This allows for the efficient separation of the relatively polar DFMTA from other metabolites.

For quantitative analysis, a UV detector is commonly employed, as the adenine (B156593) moiety of DFMTA exhibits strong absorbance at approximately 260 nm. For enhanced sensitivity and specificity, especially in complex biological samples, HPLC is often coupled with mass spectrometry (LC-MS). nih.gov The use of a stable isotope-labeled internal standard, such as deuterated DFMTA, is crucial for accurate quantification, compensating for variations in sample preparation and instrument response. nih.gov

Table 1: Representative HPLC Parameters for Nucleoside Analogue Analysis

ParameterTypical Conditions for MTA Analysis (Adaptable for DFMTA)
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min, 5% B; 5-15 min, 5-95% B; 15-20 min, 95% B
Flow Rate 0.2-0.4 mL/min
Detection UV at 260 nm or Mass Spectrometry
Internal Standard Stable isotope-labeled analogue (e.g., [d₃]-MTA for MTA)

This table presents typical starting conditions for method development for DFMTA, based on established methods for MTA.

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) Applications

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, nucleosides like DFMTA are non-volatile due to their polarity and hydrogen-bonding capabilities. Therefore, derivatization is a mandatory step to increase their volatility for GC analysis. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common method to convert the polar hydroxyl and amine groups into their more volatile trimethylsilyl (B98337) ethers. researchgate.net GC coupled with mass spectrometry (GC-MS) can then be used for separation and detection, offering high sensitivity and resolving power. researchgate.net

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid technique often used for the qualitative analysis of nucleosides and for monitoring the progress of chemical reactions. rsc.org For DFMTA, a silica (B1680970) gel plate would serve as the stationary phase, and a mixture of a polar organic solvent (like ethyl acetate (B1210297) or isopropanol) and a nonpolar solvent (like hexane (B92381) or chloroform) would be used as the mobile phase. The separated spots can be visualized under UV light (at 254 nm) due to the UV-absorbing adenine ring. rsc.org While primarily qualitative, densitometry can be used for semi-quantitative analysis.

Mass Spectrometry (MS) Applications in Characterization and Metabolic Profiling

Mass spectrometry is an indispensable tool in DFMTA research, providing information on its molecular weight, elemental composition, structure, and quantity in biological systems.

Tandem Mass Spectrometry (MS/MS) for Metabolite Identification

Tandem mass spectrometry (MS/MS), typically coupled with liquid chromatography (LC-MS/MS), is a highly specific and sensitive technique for identifying metabolites of DFMTA in complex mixtures like cell extracts or biofluids. nih.gov In an LC-MS/MS experiment, the DFMTA parent ion is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second mass analyzer. The fragmentation pattern is characteristic of the molecule's structure and can be used for its unambiguous identification.

For DFMTA, key fragmentations would be expected to involve the cleavage of the glycosidic bond, yielding an ion corresponding to the protonated adenine base, and fragments arising from the difluoromethylthioribose moiety. By comparing the fragmentation patterns of potential metabolites with that of a synthesized DFMTA standard, the identity of the metabolites can be confirmed.

Table 2: Predicted MS/MS Fragmentation of this compound

Parent Ion (m/z)Predicted Fragment Ion (m/z)Corresponding Structural Moiety
[M+H]⁺[Adenine+H]⁺Protonated Adenine Base
[M+H]⁺[Ribose-H₂O+H]⁺Dehydrated Ribose Moiety
[M+H]⁺[M-SCHF₂]⁺Loss of Difluoromethylthio Group

This table shows predicted fragmentation patterns for DFMTA, which would be confirmed experimentally.

Quantitative Mass Spectrometry for Pathway Flux Analysis

Quantitative mass spectrometry is a powerful tool for studying metabolic pathway dynamics, including the polyamine pathway in which the parent compound MTA is involved. By using stable isotope-labeled precursors (e.g., ¹³C- or ¹⁵N-labeled methionine or arginine), the rate of incorporation of the label into DFMTA and its downstream metabolites can be monitored over time. nih.gov This technique, known as metabolic flux analysis, provides a quantitative measure of the activity of the metabolic pathways involving DFMTA.

LC-MS/MS is the preferred platform for such studies, as it can separate and quantify the different isotopologues of DFMTA and its metabolites with high precision. nih.gov This approach can reveal how cellular metabolism is altered under different conditions or in response to therapeutic interventions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural and conformational analysis of molecules in solution. For DFMTA, NMR studies would provide crucial insights into its three-dimensional structure and flexibility, which are key determinants of its biological activity.

¹H NMR would be used to determine the number and connectivity of protons in the molecule. The chemical shifts and coupling constants of the ribose protons provide information about the pucker of the furanose ring (i.e., the North or South conformation). researchgate.net ¹³C NMR would provide information on the carbon skeleton.

The presence of fluorine in DFMTA makes ¹⁹F NMR a particularly valuable tool. The ¹⁹F chemical shift is highly sensitive to the local electronic environment, and ¹H-¹⁹F and ¹³C-¹⁹F coupling constants can provide valuable conformational constraints. nih.gov

Table 3: Key NMR Parameters for Structural and Conformational Analysis of DFMTA

NMR ExperimentInformation Gained
¹H NMR Proton chemical shifts and coupling constants (J-couplings) for determining sugar pucker and local geometry.
¹³C NMR Carbon skeleton and electronic environment.
¹⁹F NMR Fluorine chemical shift, sensitive to local electronic environment; provides information on conformation.
COSY Correlation Spectroscopy; identifies coupled protons.
HSQC/HMQC Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence; correlates directly bonded ¹H and ¹³C atoms.
HMBC Heteronuclear Multiple Bond Correlation; identifies long-range ¹H-¹³C couplings, aiding in structural assembly.
NOESY Nuclear Overhauser Effect Spectroscopy; determines through-space proton-proton proximities, revealing conformational preferences (syn/anti).

This table outlines the NMR experiments that would be essential for a comprehensive structural and conformational analysis of DFMTA.

Development and Refinement of Enzyme Activity Assays for this compound Studies

The investigation of this compound (DFMTA) has necessitated the development and adaptation of specific enzyme activity assays to elucidate its mechanism of action as a potent inhibitor of methylthioadenosine phosphorylase (MTAP). MTAP is a key enzyme in the polyamine and purine (B94841) salvage pathways, catalyzing the phosphorolytic cleavage of 5'-methylthioadenosine (MTA) to adenine and 5-methylthioribose-1-phosphate. nih.gov The development of assays to study DFMTA's interaction with MTAP has been crucial for understanding its cellular effects.

Early and pivotal studies utilized enzyme assays to determine the inhibitory capacity of DFMTA against MTAP. A significant finding from this research was the characterization of DFMTA as a strong competitive inhibitor of MTAP, with a determined Ki (inhibition constant) of 0.48 microM. nih.gov These assays were fundamental in establishing that DFMTA is not a substrate for MTAP but binds to the active site, thereby blocking the enzyme's function. nih.gov

A key methodological approach for monitoring the enzymatic activity of MTAP and the inhibitory effect of DFMTA in intact cells involves the use of radiolabeled precursors. For instance, researchers have employed [35S]methionine to trace the metabolic fate of sulfur-containing compounds within cells. In cell lines expressing MTAP, the addition of DFMTA leads to a significant accumulation of radiolabeled MTA. nih.gov This occurs because DFMTA inhibits MTAP, preventing the breakdown of MTA that is endogenously produced from S-adenosylmethionine. In contrast, in MTAP-deficient cells, no such accumulation is observed upon DFMTA treatment, confirming that the effect is specific to MTAP inhibition. nih.gov This method provides a robust and quantifiable measure of DFMTA's target engagement within a cellular context.

The refinement of these assays often focuses on increasing sensitivity, throughput, and moving from endpoint to continuous monitoring. While early studies relied on techniques like high-performance liquid chromatography (HPLC) to separate and quantify substrates and products, newer methods aim for more direct and real-time measurements. acd.bio For example, spectrophotometric assays can be developed by coupling the production of adenine from the MTAP reaction to the activity of adenosine (B11128) deaminase, which converts adenosine (formed from adenine) to inosine, resulting in a detectable change in absorbance at 265 nm. worthington-biochem.com Although not explicitly detailed for DFMTA in the provided search results, such coupled enzyme assays represent a logical refinement for high-throughput screening of MTAP inhibitors.

Table 1: Enzyme Activity Assays for this compound (DFMTA) Research

Assay TypePrincipleKey Findings for DFMTAReference
Competitive Inhibition Assay Measures the ability of DFMTA to compete with the natural substrate (MTA) for the active site of MTAP. The inhibition constant (Ki) is determined.DFMTA is a potent competitive inhibitor of MTAP with a Ki of 0.48 µM. It is not a substrate for the enzyme. nih.gov
Radiolabeled Substrate Assay Utilizes [35S]methionine to label endogenous MTA. Inhibition of MTAP by DFMTA leads to the accumulation of [35S]MTA, which is then quantified.DFMTA causes marked accumulation of labeled MTA in MTAP-positive cells, confirming its inhibitory action in intact cells. nih.gov
Coupled Spectrophotometric Assay The product of the MTAP reaction (adenine) is converted by a series of coupling enzymes to a product that can be detected spectrophotometrically, allowing for continuous monitoring of enzyme activity.This is a potential refinement for high-throughput screening of DFMTA and its analogs, though specific application details for DFMTA are not provided in the search results. worthington-biochem.com

Advanced Cell-Based and Biochemical Assays for Functional Characterization

The functional consequences of this compound (DFMTA) activity, primarily through its inhibition of methylthioadenosine phosphorylase (MTAP), extend beyond simple enzyme inhibition to affect broad cellular processes. Advanced cell-based and biochemical assays are critical for dissecting these downstream effects and understanding the compound's impact on cellular phenotype and function.

Cell Proliferation and Cytotoxicity Assays:

A primary functional effect of DFMTA is the inhibition of cell growth. This has been demonstrated across various cultured cell lines, with the cytostatic effect being roughly proportional to the cellular MTAP activity. nih.gov Standard cell-based assays to quantify this effect include:

Cell Viability Assays: Methods like MTT or MTS assays measure the metabolic activity of cells, which correlates with the number of viable cells.

Cell Proliferation Assays: These can involve direct cell counting (e.g., using a hemocytometer or automated cell counter) or the use of fluorescent dyes that are diluted with each cell division (e.g., CFSE).

Flow Cytometry-Based Functional Assays:

Flow cytometry is a powerful tool for the multi-parameter analysis of individual cells within a population. It has been instrumental in characterizing the immunomodulatory effects of MTA, which accumulates following MTAP inhibition by DFMTA. These assays can be applied to understand the functional consequences of DFMTA treatment on immune cells. For example, studies on MTA have revealed its ability to suppress T-cell and NK cell function. frontiersin.orgnih.gov Advanced flow cytometry assays that can be used to study the effects of DFMTA include:

Immunophenotyping: Using fluorescently labeled antibodies to identify and quantify different immune cell subsets (e.g., CD4+ T cells, CD8+ T cells, NK cells) and their activation status (e.g., using markers like CD25 and CD69). nih.gov

Cytotoxicity Assays: Flow cytometry can be used to measure the killing of target tumor cells by effector immune cells (like cytotoxic T lymphocytes or NK cells) in the presence or absence of DFMTA. nih.gov

Cytokine Production: Intracellular cytokine staining allows for the measurement of cytokine production (e.g., IFN-γ, TNF-α) by specific cell types in response to stimulation, which can be modulated by DFMTA.

Advanced Biochemical Assays for Pathway Analysis:

To understand the molecular mechanisms underlying the functional effects of DFMTA, advanced biochemical assays are employed. These assays can probe specific signaling pathways and cellular processes affected by MTAP inhibition.

Western Blotting and Phospho-protein Analysis: These techniques can be used to analyze the expression and phosphorylation status of key signaling proteins. For instance, MTA has been shown to reduce Akt phosphorylation, and similar analyses could be performed for DFMTA. nih.gov Signaling pathway arrays can provide a broader overview of affected pathways. nih.gov

Metabolomics: Mass spectrometry-based metabolomics can be used to obtain a global profile of cellular metabolites. In the context of DFMTA, this would be invaluable for confirming the accumulation of MTA and identifying other metabolic perturbations resulting from MTAP inhibition.

cAMP Immunoassays: To investigate whether the effects of MTA (and by extension, DFMTA) are mediated through adenosine receptors, which often signal through cyclic AMP (cAMP), immunoassays to measure intracellular cAMP levels can be utilized. nih.gov

Table 2: Advanced Assays for Functional Characterization of this compound (DFMTA)

Assay CategorySpecific Assay TypeInformation GainedRelevance to DFMTAReference
Cell-Based Assays Cell Proliferation/Viability Assays (e.g., MTT, cell counting)Quantifies the inhibitory effect of DFMTA on the growth of different cell lines.DFMTA inhibits the growth of MTAP-positive cells. nih.gov
Flow Cytometry-Based Cytotoxicity AssayMeasures the ability of immune cells to kill target cells and how this is affected by DFMTA.Characterizes the immunomodulatory effects of DFMTA-induced MTA accumulation. frontiersin.orgnih.gov
Flow Cytometry-Based Immunophenotyping and Activation Marker AnalysisIdentifies changes in immune cell populations and their activation states upon DFMTA treatment.Elucidates the impact of DFMTA on immune cell differentiation and activation. nih.gov
Biochemical Assays Western Blotting for Signaling ProteinsDetermines the effect of DFMTA on specific signaling pathways (e.g., Akt pathway) through changes in protein expression and phosphorylation.MTA, which accumulates with DFMTA, is known to inhibit Akt phosphorylation. nih.gov
Metabolomic Analysis (Mass Spectrometry)Provides a comprehensive profile of metabolic changes induced by DFMTA, confirming target engagement and revealing off-target effects.Confirms the accumulation of MTA and identifies other metabolic consequences of MTAP inhibition. nih.gov
Intracellular cAMP ImmunoassayMeasures changes in second messenger levels to determine the involvement of specific receptor signaling pathways.Helps to dissect whether the effects of DFMTA-induced MTA accumulation are mediated by adenosine receptors. nih.gov

Based on a comprehensive search of available scientific literature, there is currently no specific research data available for the chemical compound "this compound" that aligns with the detailed outline provided. The existing body of research focuses on related analogues, such as monofluorinated or non-fluorinated versions of 5'-deoxy-5'-thioadenosine, but not the specific difluoro- compound requested.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict requirements of the prompt, as no published studies were identified concerning the novel biological targets, synergistic interactions, rational design of analogues, computational modeling, or multi-omics analysis specifically for this compound.

To provide an article on this specific subject would require speculating on its properties based on related compounds, which would not meet the required standards of scientific accuracy and would violate the explicit instructions to focus solely on "this compound".

Q & A

Q. What are the primary metabolic pathways involving 5'-deoxy-5'-difluoromethylthioadenosine, and how can its intracellular levels be quantified experimentally?

  • Methodological Answer : this compound (DFMTA) is structurally analogous to 5'-deoxy-5'-methylthioadenosine (MTA), a byproduct of polyamine biosynthesis. To study its metabolism, researchers often use radiolabeled precursors (e.g., [³⁵S]-methionine) to track incorporation into DFMTA via S-adenosylmethionine (SAM) decarboxylation pathways. Analytical quantification typically employs reverse-phase HPLC coupled with UV detection (λ = 254 nm) or LC-MS for higher sensitivity . For cellular studies, ensure synchronized cell cultures and use inhibitors of polyamine synthesis (e.g., DFMO) to isolate DFMTA-specific effects .

Q. What standard protocols ensure safe handling and storage of this compound in laboratory settings?

  • Methodological Answer : DFMTA should be handled in a fume hood with nitrile gloves, lab coats, and safety goggles to avoid inhalation or skin contact. Storage conditions require desiccation at -20°C under inert gas (argon or nitrogen) to prevent oxidation. Waste disposal must follow institutional guidelines for sulfur-containing compounds, with neutralization using activated charcoal or specialized enzymatic degradation systems prior to incineration .

Q. How can researchers validate the purity of synthesized this compound batches?

  • Methodological Answer : Purity validation requires a combination of techniques:
  • ¹H-NMR and ¹³C-NMR to confirm structural integrity and detect organic impurities.
  • High-resolution mass spectrometry (HR-MS) for exact mass verification.
  • TLC (silica gel, chloroform:methanol 9:1) to check for byproducts.
    Commercial standards (if available) should be used as benchmarks. For labs without NMR access, HPLC with a C18 column and isocratic elution (0.1% formic acid in water/acetonitrile) provides reproducible purity profiles .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported enzyme kinetic parameters for this compound phosphorylase (DFMTAP)?

  • Methodological Answer : Discrepancies in KmK_m and VmaxV_{max} values for DFMTAP often arise from assay conditions (e.g., pH, temperature, ionic strength). Standardize protocols using:
  • Recombinant DFMTAP expressed in E. coli (with His-tag purification) to ensure enzyme consistency .
  • Continuous spectrophotometric assays monitoring adenine release at 265 nm or coupled systems with purine nucleoside phosphorylase (PNP) .
  • Crystallographic studies (e.g., X-ray diffraction at 1.8 Å resolution) to identify active-site residues affecting substrate binding, as demonstrated for MTAP homologs .

Q. How does this compound modulate adenosine receptor signaling, and what assays differentiate its agonism from off-target effects?

  • Methodological Answer : DFMTA’s difluoromethyl group may enhance adenosine A1 receptor (A1R) binding affinity compared to MTA. Use:
  • Radioligand displacement assays with [³H]-CCPA to measure A1R affinity.
  • cAMP inhibition assays in HEK293 cells expressing recombinant A1R to confirm functional agonism (IC₅₀ < 100 µM expected) .
  • Knockout models (A1R⁻/⁻) or siRNA silencing to exclude off-target effects on A2A or A3 receptors.

Q. What computational and structural biology approaches elucidate the conformational dynamics of this compound in enzyme binding pockets?

  • Methodological Answer :
  • Molecular docking (Glide/SP or XP mode) using MTAP crystal structures (PDB: 1L9N) to model DFMTA interactions.
  • Molecular dynamics (MD) simulations (AMBER or GROMACS) over 100 ns trajectories to analyze fluorine-induced rigidity in the ribose moiety .
  • Cryo-EM for large enzyme complexes (e.g., DFMTAP with allosteric regulators) at near-atomic resolution .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the pro-apoptotic vs. pro-survival roles of this compound in cancer models?

  • Methodological Answer : Context-dependent effects may arise from cell type-specific MTAP expression or polyamine flux. Resolve contradictions by:
  • MTAP knockout cell lines (CRISPR/Cas9) to isolate DFMTA’s direct effects.
  • Metabolomic profiling (GC-MS or UPLC-QTOF) to correlate DFMTA levels with polyamine ratios (spermidine:spermine).
  • Dose-response studies (0.1–100 µM) to identify biphasic effects, as seen with MTA in hepatic stellate cells .

Tables for Key Data

Q. Table 1. Comparative Kinetic Parameters of MTAP and DFMTAP

EnzymeSubstrateKmK_m (µM)VmaxV_{max} (µmol/min/mg)Reference
MTAPMTA12.5 ± 1.28.7 ± 0.9
DFMTAP*DFMTA18.3 ± 2.16.2 ± 0.7
*Hypothetical data based on structural analogs.

Q. Table 2. Recommended Analytical Methods for DFMTA

MethodSensitivity (nM)Key ApplicationLimitations
HPLC-UV50Bulk quantificationCo-elution with nucleosides
LC-MS/MS0.5Trace detection in biological matricesHigh equipment cost
¹H-NMR1000Structural validationLow sensitivity

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